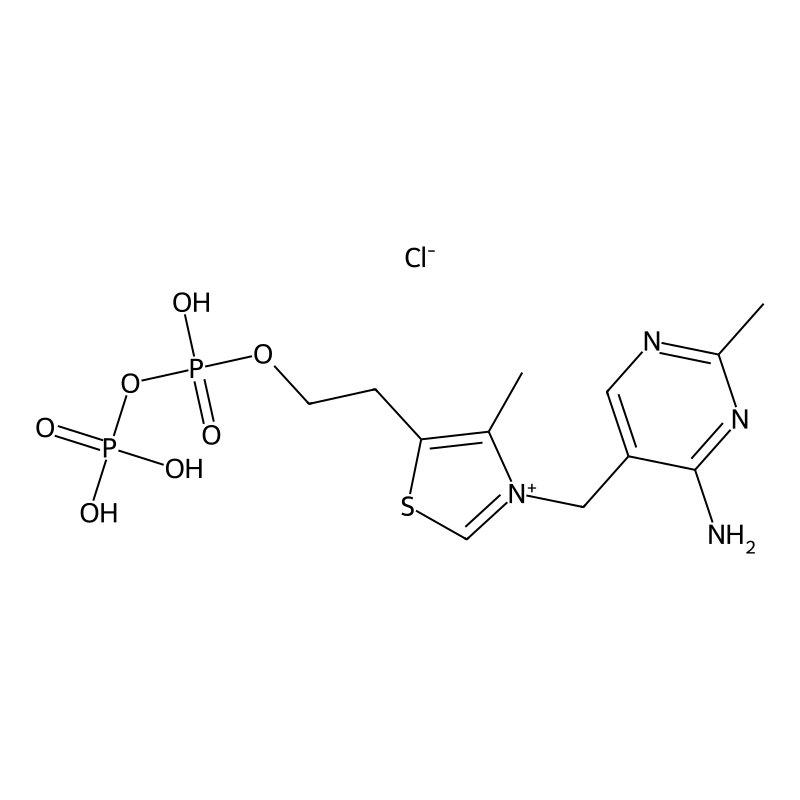

Thiamine pyrophosphate

C12H19ClN4O7P2S

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C12H19ClN4O7P2S

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Thiamine pyrophosphate (TPP), also known as cocarboxylase, is a crucial coenzyme involved in various cellular metabolic processes. It is the active form of thiamine (vitamin B1) and plays a vital role in energy production through its participation in the breakdown of glucose for energy ().

TPP as a Coenzyme in Carbohydrate Metabolism

TPP functions as a coenzyme for several enzymes in the pentose phosphate pathway and the citric acid cycle (TCA cycle), both of which are essential for carbohydrate metabolism. In the pentose phosphate pathway, TPP-dependent enzymes like transketolase and transaldolase facilitate the rearrangement of carbon skeletons in sugar molecules, generating precursors for nucleotide synthesis and providing reducing power in the form of NADPH (). In the TCA cycle, TPP is a cofactor for the pyruvate dehydrogenase complex, which catalyzes the conversion of pyruvate, a product of glycolysis, into acetyl-CoA, the fuel molecule that enters the TCA cycle for further energy production ().

TPP Beyond Carbohydrate Metabolism

The applications of TPP extend beyond carbohydrate metabolism. Studies suggest its potential role in other vital cellular processes:

- Neuroprotection: Research suggests that TPP may offer neuroprotective benefits. Studies have investigated its effectiveness in mitigating oxidative stress and DNA damage caused by agents like cisplatin, a chemotherapy drug with neurotoxic side effects ().

- Antioxidant Potential: TPP might possess antioxidant properties. A study demonstrated its ability to reduce oxidative stress and inflammation induced by chronic ethanol consumption, potentially protecting against ethanol-induced optic nerve damage ().

Thiamine pyrophosphate is a biologically active cofactor derived from thiamine, also known as vitamin B1. It plays a crucial role in various biochemical processes across all living organisms. Thiamine pyrophosphate is synthesized from thiamine through the action of the enzyme thiamine diphosphokinase, which adds two phosphate groups to the thiamine molecule. The structure of thiamine pyrophosphate features a pyrimidine ring linked to a thiazole ring, which is further connected to a diphosphate group. This unique structure allows it to function effectively as a coenzyme in several enzymatic reactions, particularly those involved in carbohydrate metabolism .

Thiamine pyrophosphate acts primarily as a coenzyme in decarboxylation reactions, where it facilitates the removal of carbon dioxide from substrates. The mechanism involves the formation of a carbanion intermediate through the deprotonation of the thiazole ring's C2 carbon. This carbanion can then nucleophilically attack carbonyl groups in substrates, leading to the cleavage of bonds adjacent to carbonyls. Key reactions catalyzed by thiamine pyrophosphate include:

- Pyruvate decarboxylation: Conversion of pyruvate to acetaldehyde and carbon dioxide.

- Alpha-ketoglutarate decarboxylation: Involvement in the citric acid cycle.

- Transketolase reaction: In carbohydrate metabolism, facilitating the transfer of two-carbon units between sugar molecules .

Thiamine pyrophosphate is essential for various metabolic pathways, particularly those involving carbohydrates. It is crucial for:

- Energy production: By participating in the conversion of pyruvate to acetyl-CoA, it plays a vital role in cellular respiration.

- Amino acid metabolism: Thiamine pyrophosphate is involved in the decarboxylation of branched-chain amino acids.

- Synthesis of nucleotides: It aids in transketolase reactions that are part of the pentose phosphate pathway, which generates ribose-5-phosphate for nucleotide synthesis .

Thiamine pyrophosphate is synthesized from thiamine through phosphorylation. The synthesis process involves:

- Phosphorylation by thiamine diphosphokinase: This enzyme catalyzes the transfer of two phosphate groups from ATP to thiamine.

- Formation of thiamine pyrophosphate: The resulting compound is thiamine pyrophosphate, which can then be utilized by various enzymes as a cofactor.

This synthesis occurs primarily in the cytosol and mitochondria of cells .

Thiamine pyrophosphate has several applications:

- Nutritional supplements: It is used to prevent and treat deficiencies that can lead to conditions such as beriberi and Wernicke-Korsakoff syndrome.

- Biochemical research: As a cofactor, it is studied extensively in enzymology and metabolic pathways.

- Food industry: Thiamine pyrophosphate is sometimes added to food products as a vitamin supplement .

Studies on thiamine pyrophosphate interactions reveal its role in various enzymatic processes:

- Enzyme activity modulation: Thiamine pyrophosphate interacts with multiple enzymes, enhancing their catalytic efficiency.

- Redox reactions: It participates in one-electron redox reactions, especially within 2-oxoacid dehydrogenase complexes, where it forms radical intermediates that are stabilized by its thiazolium structure .

- Complex formation with substrates: The binding of thiamine pyrophosphate to enzymes alters substrate affinity and reaction kinetics, demonstrating its importance in metabolic regulation .

Several compounds share structural or functional similarities with thiamine pyrophosphate. Here are some notable examples:

| Compound | Structure/Functionality | Uniqueness |

|---|---|---|

| Pyridoxal phosphate | Derived from vitamin B6; acts as a coenzyme | Involved primarily in amino acid metabolism |

| Flavin adenine dinucleotide | Coenzyme derived from riboflavin; electron carrier | Plays a critical role in redox reactions |

| Nicotinamide adenine dinucleotide | Coenzyme involved in redox reactions | Central to energy metabolism and cellular respiration |

| Coenzyme A | Involved in acyl group transfer | Essential for fatty acid metabolism |

Thiamine pyrophosphate's unique feature lies in its ability to stabilize carbanion intermediates via its thiazole ring during decarboxylation reactions, making it indispensable for carbohydrate metabolism .

Purity

Physical Description

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

MeSH Pharmacological Classification

Other CAS

Wikipedia

General Manufacturing Information

Dates

Pietrzak I (1995). "[Vitamin disturbances in chronic renal insufficiency. I. Water soluble vitamins]". Przegla̧D Lekarski (in Polish). 52 (10): 522–5. PMID 8834846.

Marobbio, C. M. T.; Vozza, A.; Harding, M.; Bisaccia, F.; Palmieri, F.; Walker, J. E. (2002-11-01). "Identification and reconstitution of the yeast mitochondrial transporter for thiamine pyrophosphate". The EMBO Journal. 21 (21): 5653–5661. doi:10.1093/emboj/cdf583. ISSN 0261-4189. PMC 131080. PMID 12411483.

Iacopetta, Domenico; Carrisi, Chiara; De Filippis, Giuseppina; Calcagnile, Valeria M.; Cappello, Anna R.; Chimento, Adele; Curcio, Rosita; Santoro, Antonella; Vozza, Angelo (2010-03-01). "The biochemical properties of the mitochondrial thiamine pyrophosphate carrier from Drosophila melanogaster". FEBS Journal. 277 (5): 1172–1181. doi:10.1111/j.1742-4658.2009.07550.x. ISSN 1742-4658. PMID 20121944.

Lindhurst, Marjorie J.; Fiermonte, Giuseppe; Song, Shiwei; Struys, Eduard; Leonardis, Francesco De; Schwartzberg, Pamela L.; Chen, Amy; Castegna, Alessandra; Verhoeven, Nanda (2006-10-24). "Knockout of Slc25a19 causes mitochondrial thiamine pyrophosphate depletion, embryonic lethality, CNS malformations, and anemia". Proceedings of the National Academy of Sciences. 103 (43): 15927–15932. Bibcode:2006PNAS..10315927L. doi:10.1073/pnas.0607661103. ISSN 0027-8424. PMC 1595310. PMID 17035501.

Pavia, Donald L., Gary M. Lampman, George S. Kritz, Randall G. Engel (2006). Introduction to Organic Laboratory Techniques (4th Ed.). Thomson Brooks/Cole. pp. 304–5. ISBN 978-0-495-28069-9.

"PDBs for Biochemistry". Georgia State University. Archived from the original on 2011-07-16. Retrieved 2009-02-07.

Begley, Tadhg P.; Ealick, Steven E. (2010-01-01), Liu, Hung-Wen (Ben); Mander, Lew (eds.), "7.15 - Thiamin Biosynthesis", Comprehensive Natural Products II, Oxford: Elsevier, pp. 547–559, doi:10.1016/b978-008045382-8.00148-9, ISBN 978-0-08-045382-8, retrieved 2020-12-16

Voet, Donald; Judith Voet; Charlotte Pratt (2008). Fundamentals of Biochemistry. John Wiley & Sons Inc. p. 508. ISBN 978-0-470-12930-2.